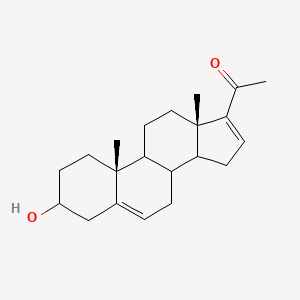
1-(Trifluoromethoxy)naphthalene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)naphthalene-2-methanol is a chemical compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol . This compound features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a methanol group. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable moiety in various chemical applications .
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be facilitated by using innovative trifluoromethoxylation reagents that have been developed to make the synthesis more accessible . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethoxy group.
Analyse Chemischer Reaktionen
1-(Trifluoromethoxy)naphthalene-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)naphthalene-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its high lipophilicity and stability are advantageous in drug design and development.
Industry: The compound is used in the production of agrochemicals and materials due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-methanol involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with various biological pathways and molecular targets, leading to its effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethoxy)naphthalene-2-methanol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: This compound also contains a trifluoromethoxy group and is used in similar applications.
Methyl trifluoroacetate: Another compound with a trifluoromethyl group, used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethoxy group with a naphthalene ring and a methanol group, providing distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H9F3O2 |
|---|---|
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
[1-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6,16H,7H2 |
InChI-Schlüssel |
KZUXIDWQWAEGMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)







